molecular formula C18H19ClN2O2S B254847 N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

カタログ番号 B254847
分子量: 362.9 g/mol
InChIキー: PDILUZGPCMKYNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide, also known as CDX-085, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfanylacetamide derivatives and has shown promising results in preclinical studies.

作用機序

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical studies. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been shown to inhibit tumor growth in xenograft models of cancer, with a dose-dependent effect observed. In addition, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

実験室実験の利点と制限

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has several advantages for lab experiments, including its high purity, reproducibility, and scalability for large-scale production. Its favorable pharmacokinetic profile and low toxicity make it suitable for in vivo studies. However, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has limitations in terms of its selectivity, as it targets multiple receptors in addition to EGFR. This may result in off-target effects and limit its therapeutic potential.

将来の方向性

For N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide include further optimization of its selectivity and potency, as well as the development of combination therapies with other chemotherapeutic agents. In addition, the use of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in personalized medicine approaches, such as biomarker-guided therapy, may improve its efficacy and reduce toxicity. The exploration of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in other cancer types, such as pancreatic and ovarian cancer, may also provide new insights into its therapeutic potential.

合成法

The synthesis of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide involves the reaction of 4-chloroaniline with 2,4-dimethylaniline in the presence of an oxidizing agent, followed by the addition of thioacetic acid and acetic anhydride. The resulting product is then purified by column chromatography to obtain N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in high purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

科学的研究の応用

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has demonstrated synergistic effects with other chemotherapeutic agents, suggesting its potential as a combination therapy.

特性

製品名

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

分子式

C18H19ClN2O2S

分子量

362.9 g/mol

IUPAC名

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C18H19ClN2O2S/c1-12-3-8-16(13(2)9-12)21-18(23)11-24-10-17(22)20-15-6-4-14(19)5-7-15/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

PDILUZGPCMKYNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

正規SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。